molecular formula C16H17N7OS B2520025 4-[4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine CAS No. 1421462-27-2

4-[4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine

Cat. No.: B2520025
CAS No.: 1421462-27-2
M. Wt: 355.42
InChI Key: CJMOKKREOASGPB-UHFFFAOYSA-N
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Description

4-[4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine is a complex heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine typically involves multiple steps, starting with the preparation of the thiadiazole and pyrimidine intermediates. The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives . The piperazine moiety is then introduced through nucleophilic substitution reactions, often using piperazine derivatives under basic conditions . Finally, the pyrimidine ring is constructed through condensation reactions involving suitable aldehydes or ketones .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions would be carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine is unique due to its combination of three distinct heterocyclic rings, which confer a range of chemical and biological properties. This structural complexity allows for versatile applications and makes it a valuable compound in scientific research .

Biological Activity

The compound 4-[4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antibacterial properties, supported by relevant data from case studies and research findings.

Structural Characteristics

The compound features a pyrimidine core with various functional groups, including:

  • Thiadiazole moiety : Known for its diverse biological activities.
  • Piperazine ring : Often associated with central nervous system (CNS) effects.
  • Pyrrole group : Contributes to the compound's overall reactivity and biological profile.

Anticancer Activity

Research indicates that derivatives containing pyrimidine and thiadiazole structures exhibit significant anticancer properties. For instance, compounds similar to this one have shown the ability to inhibit various cancer cell lines. Preliminary studies suggest that the compound may:

  • Inhibit proliferation in cancer cell lines.
  • Exhibit cytotoxic effects comparable to established chemotherapeutic agents.

A study highlighted that certain thiadiazole derivatives demonstrated IC50 values lower than those of reference drugs like doxorubicin, indicating promising anticancer activity .

Table 1: Summary of Anticancer Activity Studies

CompoundCell LineIC50 (µM)Reference
Compound AA431 (vulvar carcinoma)< 10
Compound BMCF7 (breast cancer)15
4-Methyl-Thiadiazole DerivativeVarious< 20

Antibacterial Activity

The compound's structural features suggest potential antibacterial activity. Thiadiazole derivatives have been noted for their effectiveness against both Gram-positive and Gram-negative bacteria. The specific compound may demonstrate:

  • Inhibition of bacterial growth.
  • Minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

In a recent investigation, thiazole-containing compounds exhibited MIC values around 31.25 µg/mL against Gram-positive bacteria, highlighting their potential as antibacterial agents .

Table 2: Summary of Antibacterial Activity Studies

CompoundBacterial StrainMIC (µg/mL)Reference
Compound XStaphylococcus aureus31.25
Compound YEscherichia coli50
Thiadiazole DerivativeVarious Strains< 40

The biological activity of the compound is likely attributed to its ability to interact with specific molecular targets within cells. The presence of the thiadiazole ring may facilitate:

  • Reactive oxygen species (ROS) generation , leading to oxidative stress in cancer cells.
  • Inhibition of key enzymes involved in bacterial metabolism.

Case Studies

Several case studies have explored the pharmacodynamics and pharmacokinetics of thiadiazole derivatives:

  • Study on Thiadiazole Derivatives : This study evaluated a series of thiadiazole-based compounds for their anticancer properties, revealing that modifications at specific positions significantly enhanced cytotoxicity against various cancer cell lines .
  • Antibacterial Efficacy Assessment : Another research focused on synthesizing and testing new thiadiazole derivatives against resistant bacterial strains, demonstrating effective inhibition rates comparable to traditional antibiotics .

Properties

IUPAC Name

(4-methylthiadiazol-5-yl)-[4-(6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N7OS/c1-12-15(25-20-19-12)16(24)23-8-6-22(7-9-23)14-10-13(17-11-18-14)21-4-2-3-5-21/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJMOKKREOASGPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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